molecular formula C19H19NO3S B2405369 (7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396886-09-1

(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2405369
CAS No.: 1396886-09-1
M. Wt: 341.43
InChI Key: OLDVEDRYUGKIJB-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. Its core structure, featuring a benzofuran moiety linked to a (thiophen-2-yl)piperidine via a ketone bridge, is characteristic of ligands designed to target G protein-coupled receptors (GPCRs) in the central nervous system. Specifically, this chemotype is frequently investigated for its potential interaction with cannabinoid receptors (CB1/CB2) and serotonin receptors (e.g., 5-HT2A) , which are critical players in modulating neurotransmitter release, neural plasticity, and behavior. Researchers utilize this compound as a chemical probe to study the signaling pathways, allosteric modulation, and downstream effects of these receptor systems. The methoxy substitution on the benzofuran ring and the thiophene-containing piperidine are key structural features that influence the molecule's binding affinity, selectivity, and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. Its primary research value lies in the development of novel pharmacotherapies for neurological and psychiatric disorders, including anxiety, pain, and substance use disorders. This product is intended for forensic analysis and in vitro research applications only.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-15-5-2-4-14-12-16(23-18(14)15)19(21)20-9-7-13(8-10-20)17-6-3-11-24-17/h2-6,11-13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDVEDRYUGKIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group at the 7th position. The piperidine ring is then synthesized separately and functionalized with the thiophene group. Finally, the two moieties are coupled together under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors for certain steps, employing more efficient catalysts, and optimizing reaction conditions to minimize by-products and purification steps.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like NaBH4 (Sodium bor

Biological Activity

Introduction

The compound (7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic molecule characterized by its unique structural components, which include a benzofuran moiety and a piperidine ring with a thiophene substituent. This structure positions it as a potential candidate in medicinal chemistry, particularly for its diverse biological activities. The compound is classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its structure, which enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:

  • Preparation of the Benzofuran Core : The benzofuran is synthesized first, followed by the introduction of the methoxy group at the 7th position.
  • Synthesis of the Piperidine Ring : The piperidine ring is synthesized separately and functionalized with the thiophene group at the 4th position.
  • Coupling : The two moieties are coupled using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antibacterial Activity : Preliminary studies show moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate
  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease. For instance, several derivatives have shown strong inhibitory activity against urease with IC50 values significantly lower than standard references.
Compound IDIC50 (µM)Reference Standard IC50 (µM)
7l2.14±0.00321.25±0.15
7m0.63±0.001
7n2.17±0.006
......

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors:

  • Binding Interactions : The methoxy group enhances solubility and reactivity, while the thiophene ring can participate in π-stacking interactions.
  • Enzyme Interaction : For example, AChE inhibition occurs through competitive binding at the active site, leading to increased acetylcholine levels in synaptic clefts.

Case Studies

Several studies have highlighted the pharmacological potential of related compounds:

  • A study on benzofuran derivatives showed promising anti-inflammatory and anticancer properties, suggesting that similar structures may also exhibit these activities.
"The diverse biological activities of benzofuran derivatives make them attractive candidates for further pharmacological evaluation" .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize (7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone?

  • Methodology :

  • Step 1 : Coupling of the benzofuran and piperidine moieties via a nucleophilic substitution or amidation reaction under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF or DMF) .
  • Step 2 : Functionalization of the thiophene ring on the piperidine subunit using Suzuki-Miyaura cross-coupling or electrophilic substitution (e.g., bromination followed by thiophene incorporation) .
  • Optimization : Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly impact yield and purity. For example, continuous flow synthesis may enhance reproducibility in large-scale reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C-NMR to verify methoxy (-OCH₃), benzofuran aromatic protons, and thiophene substituents. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm in ¹H-NMR .
  • HPLC-MS : Retention time and mass-to-charge ratio (e.g., [M+H]⁺) validate molecular weight and purity (>95% by area under the curve at 254 nm) .
  • X-ray Crystallography : Resolves stereochemistry of the piperidine-thiophene linkage .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Assays :

  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess affinity (IC₅₀ values) due to structural similarity to neuroactive piperidine derivatives .
  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to explore anti-proliferative potential .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Approaches :

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP values and polar surface area calculations .
  • Docking Studies : Identify binding poses with target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability (CYP450 interactions) and toxicity profiles .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

  • Case Study :

  • If conflicting IC₅₀ values arise for serotonin receptor subtypes:
  • Step 1 : Validate assay conditions (e.g., buffer pH, temperature) and receptor isoform specificity .
  • Step 2 : Synthesize analogs with targeted substitutions (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR) .
  • Data Normalization : Use internal controls (e.g., known agonists/antagonists) to standardize results across labs .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neuropharmacology?

  • Experimental Design :

  • In Vitro : Patch-clamp electrophysiology to measure ion channel modulation (e.g., Ca²⁺ or K⁺ channels) .
  • In Vivo : Rodent models (e.g., forced swim test for antidepressant activity) paired with microdialysis to monitor neurotransmitter levels .
  • Biochemical Assays : Western blotting to quantify downstream signaling proteins (e.g., phosphorylated CREB or ERK) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Solutions :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution for enantiomer separation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps to enhance enantiomeric excess (ee >98%) .
  • Process Chemistry : Transition from batch to continuous flow reactors to minimize racemization .

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